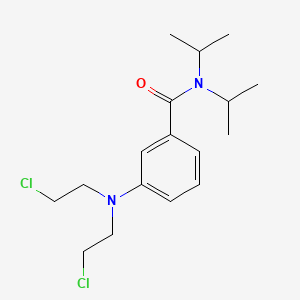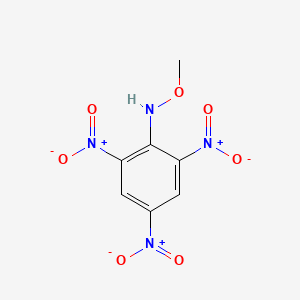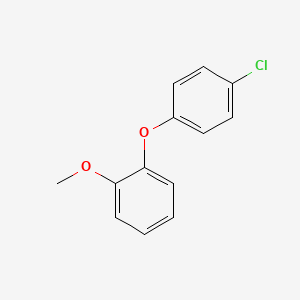
1-(4-Chlorophenoxy)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenoxy)-2-methoxybenzene is an organic compound with the molecular formula C13H11ClO2 It is a derivative of benzene, where a methoxy group and a chlorophenoxy group are attached to the benzene ring
Preparation Methods
The synthesis of 1-(4-Chlorophenoxy)-2-methoxybenzene typically involves the reaction of 4-chlorophenol with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chlorophenoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorophenoxy group can be reduced to a phenol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chlorophenoxy)-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its derivatives are being explored for their efficacy in treating conditions like cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(4-Chlorophenoxy)-2-methoxybenzene can be compared with other similar compounds, such as:
1-(4-Chlorophenoxy)-2-ethoxybenzene: This compound has an ethoxy group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
1-(4-Bromophenoxy)-2-methoxybenzene: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity in substitution reactions and its overall stability.
1-(4-Chlorophenoxy)-2-hydroxybenzene: The hydroxy group provides different chemical properties, such as increased polarity and hydrogen bonding capability, which can influence its applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
26321-30-2 |
|---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-chloro-4-(2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H11ClO2/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11/h2-9H,1H3 |
InChI Key |
LGQOSKPMJRKWEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




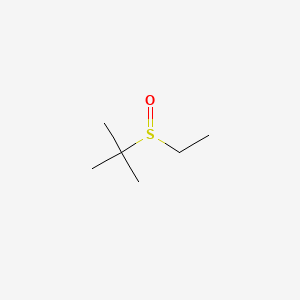
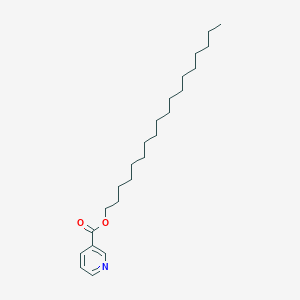
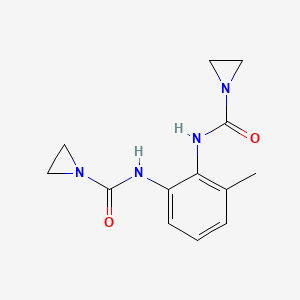

![9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione](/img/structure/B14693847.png)
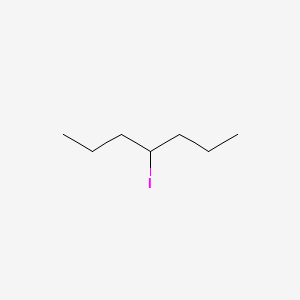

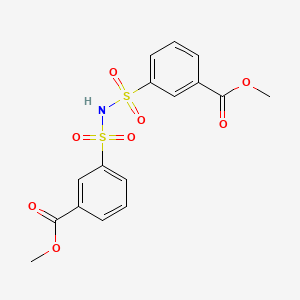
![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
